Cas no 20921-02-2 (7-Methoxychroman-2-one)

7-Methoxychroman-2-one 化学的及び物理的性質
名前と識別子
-
- 7-Methoxychroman-2-one
- 7-methoxy-3,4-dihydrochromen-2-one
- 7-Methoxy-3,4-dihydrocoumarin
- 20921-02-2
- 7-Methoxychromanone, AldrichCPR
- SCHEMBL5861959
- CS-0436535
- 7-Methoxy-chroman-2-one
- AKOS006284488
- 7-Methoxychromanon
- 2H-1-Benzopyran-2-one, 3,4-dihydro-7-methoxy-
- G61530
- MFCD08144067
- SY364495
-
- インチ: InChI=1S/C10H10O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2,4,6H,3,5H2,1H3
- InChIKey: JHGVLAHJJNKSAW-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=C1)CCC(=O)O2
計算された属性
- 精确分子量: 178.062994177g/mol
- 同位素质量: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- XLogP3: 1.6
7-Methoxychroman-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM162481-1g |
7-methoxychroman-2-one |
20921-02-2 | 95% | 1g |
$701 | 2022-06-12 | |
Alichem | A449041993-25g |
7-Methoxychroman-2-one |
20921-02-2 | 95% | 25g |
$4824.00 | 2023-09-02 | |
Alichem | A449041993-10g |
7-Methoxychroman-2-one |
20921-02-2 | 95% | 10g |
$2982.84 | 2023-09-02 | |
Alichem | A449041993-5g |
7-Methoxychroman-2-one |
20921-02-2 | 95% | 5g |
$2030.10 | 2023-09-02 | |
Chemenu | CM162481-1g |
7-methoxychroman-2-one |
20921-02-2 | 95% | 1g |
$701 | 2021-06-17 |
7-Methoxychroman-2-one 関連文献
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1. CCLXXVII.—Experiments on the synthesis of brazilin and h?matoxylin and their derivatives. Part II. A synthesis of deoxytrimethylbrazilone and of isobrazilein ferrichloride trimethyl etherWilliam Henry Perkin,Jnanendra Nath Ray,Robert Robinson J. Chem. Soc. 1927 2094
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2. 317. Experiments on the synthesis of rotenone and its derivatives. Part XIIIWalter Bridge,Alfred J. Crocker,Thomas Cubin,Alexander Robertson J. Chem. Soc. 1937 1530
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3. Index of subjects, 1927
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Dileep Kumar Singh,Sure Siva Prasad,Jinhwang Kim,Ikyon Kim Org. Chem. Front. 2019 6 669
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5. 465. The action of sodium ethoxide on chroman-4-onesEileen M. Padfield,Muriel L. Tomlinson J. Chem. Soc. 1950 2272
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6. 332. Pyrylium salts with two fused benzopyran nucleiE. Keller,Robert Robinson J. Chem. Soc. 1934 1533
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7. Total synthesis of 3-hydroxy-6-oxaestra-1,3,5(10)-trien-17-oneZhisong Cao,Joachim G. Liehr J. Chem. Soc. Perkin Trans. 1 1996 841
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Jun Lee,Jihyun Yu,Seung Hwan Son,Jinyuk Heo,Taelim Kim,Ji-Young An,Kyung-Soo Inn,Nam-Jung Kim Org. Biomol. Chem. 2016 14 777
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9. CXXXIII.—Experiments on the synthesis of brazilin and h?matoxylin and their derivatives. Part I. Veratrylidene-7-methoxychromanone and an account of a new synthesis of some benzopyrylium saltsWilliam Henry Perkin,Jnanendra Nath Ray,Robert Robinson J. Chem. Soc. 1926 129 941
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10. Formula index
7-Methoxychroman-2-oneに関する追加情報
7-Methoxychroman-2-one: A Comprehensive Overview
7-Methoxychroman-2-one, also known by its CAS number 20921-02-2, is a biologically active compound that has garnered significant attention in recent years due to its diverse applications in pharmacology and organic chemistry. This compound belongs to the chromanone family, which is a class of aromatic heterocyclic compounds with a lactam structure. The presence of a methoxy group at the 7th position of the chromanone ring imparts unique chemical and biological properties to this molecule, making it a subject of extensive research.
The structure of 7-Methoxychroman-2-one consists of a benzene ring fused with a gamma-pyrone moiety, where the methoxy group (-OCH3) is attached at the 7th carbon atom. This substitution pattern influences the compound's solubility, stability, and bioavailability, which are critical factors in drug design and development. Recent studies have highlighted the potential of this compound as a lead molecule for the development of novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and inflammation.
One of the most promising areas of research involving 7-Methoxychroman-2-one is its anti-cancer activity. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative effects against several cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action involves modulation of key signaling pathways such as the MAPK/ERK pathway and inhibition of tumor angiogenesis. These findings suggest that 7-Methoxychroman-2-one could serve as a potential candidate for targeted cancer therapy.
In addition to its anti-cancer properties, 7-Methoxychroman-2-one has also been investigated for its neuroprotective effects. Research indicates that this compound can mitigate oxidative stress and reduce inflammation in models of Alzheimer's disease and Parkinson's disease. The methoxy group plays a crucial role in enhancing the compound's ability to cross the blood-brain barrier, which is essential for its therapeutic efficacy in neurodegenerative disorders.
The synthesis of 7-Methoxychroman-2-one has been optimized through various chemical methodologies, including condensation reactions and oxidation processes. Recent advancements in green chemistry have enabled the development of more sustainable and environmentally friendly synthesis routes for this compound. These methods not only improve yield and purity but also reduce the environmental footprint associated with its production.
7-Methoxychroman-2-one has also found applications in the field of cosmetology due to its antioxidant and anti-inflammatory properties. It is being explored as a potential ingredient in skincare products aimed at reducing oxidative stress-induced skin damage and promoting wound healing.
In conclusion, 7-Methoxychroman-2-one, with its unique chemical structure and diverse biological activities, represents a valuable compound in contemporary drug discovery research. Its potential applications span across oncology, neurology, dermatology, and beyond, making it a focal point for future investigations.
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